An In-depth Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid
An In-depth Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid
CAS Number: 401581-31-5
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. This document will delve into its chemical identity, synthesis, potential applications in drug discovery, and analytical methodologies, offering a valuable resource for researchers in the pharmaceutical sciences.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the ability to introduce diverse substituents make it a privileged scaffold in drug design. When incorporated into a molecule, the piperidine moiety can influence crucial pharmacokinetic and pharmacodynamic properties, including receptor binding, metabolic stability, and bioavailability. 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid belongs to this important class of compounds, offering a unique combination of a substituted benzoyl group and a carboxylic acid function on the piperidine core. This dual functionality makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[2]
Physicochemical Properties and Structural Elucidation
Chemical Identity:
| Property | Value |
| CAS Number | 401581-31-5[3] |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid |
Structural Representation:
Caption: Chemical structure of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid.
Synthesis Methodology: A Guided Protocol
The synthesis of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid is typically achieved through the N-acylation of piperidine-4-carboxylic acid. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and the carbonyl group of 2-methylbenzoyl chloride.
Reaction Scheme:
Caption: General synthesis scheme for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol:
This protocol is based on established methods for N-acylation of piperidine derivatives.[4][5]
Materials:
-
Piperidine-4-carboxylic acid
-
2-Methylbenzoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid.
-
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Water would react with the acyl chloride, reducing the yield of the desired product.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.[5]
-
Low-Temperature Addition: Controls the reaction rate and minimizes potential side reactions.
-
Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
Role in Drug Discovery and Development
While specific therapeutic applications of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, found in compounds targeting a range of conditions including cancer, psychosis, and neurological disorders.[6][7]
This compound serves as a valuable pharmaceutical intermediate and building block for the synthesis of more complex molecules.[2][8] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other pharmacophores or functional groups to explore structure-activity relationships (SAR).[9]
Potential Applications as a Scaffold:
-
CNS Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system.
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding element to the active site of various enzymes.
-
Receptor Ligands: The overall shape and functionality can be tailored to achieve specific interactions with biological receptors.
Analytical and Spectroscopic Characterization
A. Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid and for monitoring reaction progress.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
B. Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons from the 2-methylbenzoyl group would appear in the downfield region (δ 7.0-8.0 ppm).
-
The methyl protons on the benzoyl ring would be a singlet around δ 2.3-2.5 ppm.
-
The piperidine ring protons would show complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).
-
The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Two carbonyl carbons would be observed: one for the amide (δ ~170 ppm) and one for the carboxylic acid (δ > 175 ppm).
-
Aromatic carbons would appear in the range of δ 125-140 ppm.
-
The piperidine ring carbons would be found in the aliphatic region (δ 25-55 ppm).
-
The methyl carbon would be observed at approximately δ 20 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid would be present around 2500-3300 cm⁻¹.
-
Two distinct C=O stretching vibrations would be visible: one for the amide carbonyl (~1630-1680 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 2850-3100 cm⁻¹.
-
Conclusion
1-(2-Methylbenzoyl)piperidine-4-carboxylic acid (CAS No: 401581-31-5) is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis and the presence of two key functional groups for further elaboration make it an attractive starting material for medicinal chemists. This technical guide provides a foundation for its synthesis, characterization, and potential applications, serving as a practical resource for researchers aiming to leverage the unique properties of this piperidine derivative in their scientific endeavors.
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